molecular formula C15H11N3O2S B14363790 1,5-Diphenyl-6-sulfanylidene-1,3,5-triazinane-2,4-dione CAS No. 91234-98-9

1,5-Diphenyl-6-sulfanylidene-1,3,5-triazinane-2,4-dione

Cat. No.: B14363790
CAS No.: 91234-98-9
M. Wt: 297.3 g/mol
InChI Key: DBILQZLNRGVODE-UHFFFAOYSA-N
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Description

1,5-Diphenyl-6-sulfanylidene-1,3,5-triazinane-2,4-dione is a member of the class of 1,3,5-triazinanes This compound is characterized by a six-membered heterocyclic aromatic ring containing three nitrogen atoms at alternating positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-diphenyl-6-sulfanylidene-1,3,5-triazinane-2,4-dione typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide . The reaction conditions often require the presence of a catalyst and specific temperature controls to ensure the formation of the desired triazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve the use of high-throughput reactors and continuous flow systems to optimize yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenyl-6-sulfanylidene-1,3,5-triazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can lead to various substituted phenyl derivatives.

Scientific Research Applications

1,5-Diphenyl-6-sulfanylidene-1,3,5-triazinane-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,5-diphenyl-6-sulfanylidene-1,3,5-triazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may act as an inhibitor of protoporphyrinogen oxidase, interfering with the action of this enzyme and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Diphenyl-6-sulfanylidene-1,3,5-triazinane-2,4-dione is unique due to the presence of both phenyl groups and a sulfanylidene moiety, which confer distinct chemical and biological properties

Properties

CAS No.

91234-98-9

Molecular Formula

C15H11N3O2S

Molecular Weight

297.3 g/mol

IUPAC Name

1,5-diphenyl-6-sulfanylidene-1,3,5-triazinane-2,4-dione

InChI

InChI=1S/C15H11N3O2S/c19-13-16-14(20)18(12-9-5-2-6-10-12)15(21)17(13)11-7-3-1-4-8-11/h1-10H,(H,16,19,20)

InChI Key

DBILQZLNRGVODE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)NC(=O)N(C2=S)C3=CC=CC=C3

Origin of Product

United States

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